molecular formula C21H22N2O2 B7695450 N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide

N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide

Cat. No.: B7695450
M. Wt: 334.4 g/mol
InChI Key: KYVOIWKEIROKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide, also known as J147, is a synthetic compound that has shown promising results in various scientific studies. It was first discovered in 2011 by a team of researchers from the Salk Institute for Biological Studies in California. J147 has been found to have potential therapeutic effects in treating various neurological disorders, including Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide is still not fully understood. However, studies have shown that this compound can increase the levels of certain proteins in the brain, including brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons. This compound has also been found to reduce inflammation in the brain, which can contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the brain. Studies have shown that this compound can increase the levels of ATP, which is the primary source of energy for cells. This compound has also been found to increase the levels of antioxidants, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied in animal models of Alzheimer's disease. However, this compound has some limitations. It has not been extensively studied in human clinical trials, and its long-term safety and efficacy are still not fully understood.

Future Directions

There are several future directions for research on N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide. One direction is to conduct more extensive studies on its safety and efficacy in human clinical trials. Another direction is to investigate its potential therapeutic effects in other neurological disorders, such as Parkinson's disease and Huntington's disease. Researchers can also explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide involves the reaction between 2-hydroxy-3-methylbenzaldehyde and N-ethyl-N-(3-aminopropyl)-2-methylbenzamide. The reaction is catalyzed by trifluoroacetic acid, and the resulting product is purified using column chromatography.

Scientific Research Applications

N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide has been extensively studied in various scientific research studies, primarily for its potential therapeutic effects in treating Alzheimer's disease. Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been found to have neuroprotective effects, which can help prevent the loss of neurons in the brain.

Properties

IUPAC Name

N-ethyl-2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-4-23(21(25)18-8-6-5-7-15(18)3)13-17-12-16-10-9-14(2)11-19(16)22-20(17)24/h5-12H,4,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVOIWKEIROKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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